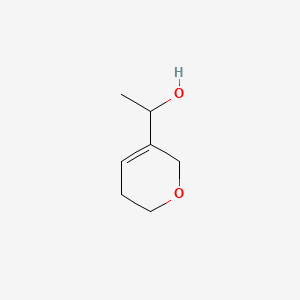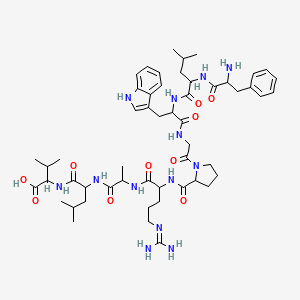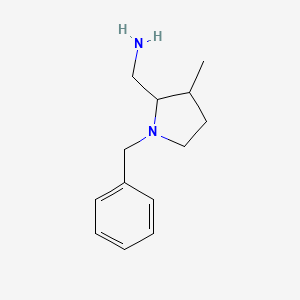
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol. This compound is a derivative of pyrrolidine, featuring a benzyl group and a methyl group attached to the pyrrolidine ring, and an amine group attached to the methylene carbon.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidinone Derivatives: One common synthetic route involves the reduction of pyrrolidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Ketones: Another method involves the amination of ketones using reagents like ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrrolidinone derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to a variety of substituted pyrrolidines.
Scientific Research Applications
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
(1-Benzyl-3-methylpyrrolidin-2-yl)methanamine is structurally similar to other pyrrolidine derivatives, such as (1-Methylpyrrolidin-3-yl)methanamine and (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
(1-Methylpyrrolidin-3-yl)methanamine
(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1-benzyl-3-methylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 |
InChI Key |
RXLVACGMDNXSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



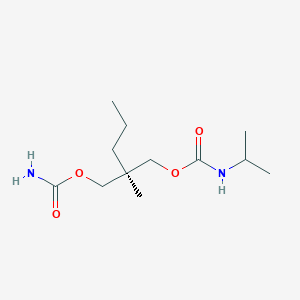
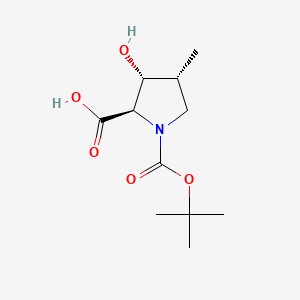
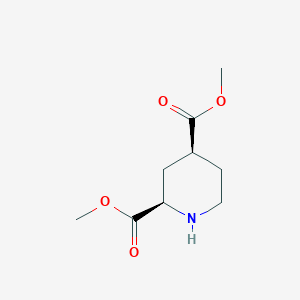
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
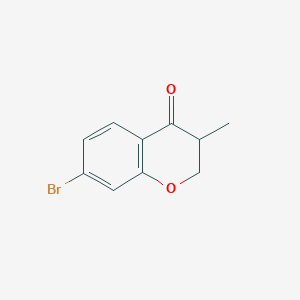
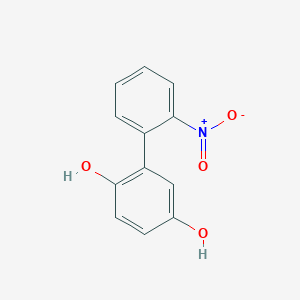
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
